molecular formula C9H5NO4S B8657639 5-Isothiocyanatoisophthalic acid CAS No. 143270-19-3

5-Isothiocyanatoisophthalic acid

Cat. No. B8657639
CAS RN: 143270-19-3
M. Wt: 223.21 g/mol
InChI Key: VKXNSANQAPEDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isothiocyanatoisophthalic acid is a useful research compound. Its molecular formula is C9H5NO4S and its molecular weight is 223.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Isothiocyanatoisophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isothiocyanatoisophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

143270-19-3

Product Name

5-Isothiocyanatoisophthalic acid

Molecular Formula

C9H5NO4S

Molecular Weight

223.21 g/mol

IUPAC Name

5-isothiocyanatobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C9H5NO4S/c11-8(12)5-1-6(9(13)14)3-7(2-5)10-4-15/h1-3H,(H,11,12)(H,13,14)

InChI Key

VKXNSANQAPEDDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N=C=S)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carbon disulfide (0.26 mL, 4.4 mmol) was added to a mixture comprising 5-aminoisophthalic acid (0.30 g, 1.5 mmol), tetrahydrofuran (1.0 mL), water (1.0 mL) and triethylamine (0.51 mL, 3.6 mmol), followed by stirring at room temperature for 61hours. The obtained reaction mixture was dropwise added to a tetrahydrofuran (1.0 mL) solution of iodine (0.41 g, 1.6 mmol) over a period of 5 minutes at 0° C., followed by stirring at 0° C. for further two hours. Thereafter, 1M hydrochloric acid (1.5 mL) and sodium sulfite (38 mg, 0.30 mmol) were added and mixed. Then, ethyl acetate (6 mL) was added, and the organic layer was separated and concentrated under reduced pressure to dryness. To the residue, ethyl acetate (5 mL) was added and thoroughly mixed. Then, the insoluble matter was filtered off. The filtrate was concentrated under reduced pressure to dryness to obtain 5-isothiocyanatoisophthalic acid as a cream-colored solid (0.33 g, yield: 100%, HPLC purity: 88%, HPLC retention time: 2.8min). LC-MS ES-222 (retention time: 3.7 min, condition 1).
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
38 mg
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Quantity
0.41 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four

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